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Compound of Interest

Compound Name: 6-Chloro-2-Methyl-4-Pyrimidinol

Cat. No.: B105152

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
heterocyclic compound 6-Chloro-2-Methyl-4-Pyrimidinol. Due to the limited availability of
direct experimental spectra for this specific molecule in public databases, this document
presents a detailed analysis based on predicted values derived from structurally analogous
compounds and established spectroscopic principles. The methodologies for obtaining such
data are also outlined to guide researchers in their own experimental work.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 6-Chloro-2-Methyl-4-Pyrimidinol. These
predictions are based on the analysis of similar substituted pyrimidines and serve as a reliable
reference for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectroscopic Data for 6-Chloro-2-Methyl-4-Pyrimidinol
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
) N-H (pyrimidinol
~12.0- 135 Singlet (broad) 1H
tautomer)
~6.5-6.8 Singlet 1H C5-H
~2.4-26 Singlet 3H C2-CHs

Table 2: Predicted 3C NMR Spectroscopic Data for 6-Chloro-2-Methyl-4-Pyrimidinol

Chemical Shift (6) ppm Assignment
~165-170 C4

~160 - 165 Cc2
~155-160 C6

~110- 115 C5

~20-25 C2-CHs

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 6-Chloro-2-Methyl-4-Pyrimidinol
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Wavenumber (cm~?)

Intensity

Assignment

O-H and N-H stretching (from

3200 - 2800 Broad, Strong _

tautomeric forms)
~3050 Medium C-H stretching (aromatic)
~2950 Medium C-H stretching (methyl)

C=0 stretching (pyrimidinone
1680 - 1640 Strong

tautomer)

C=N and C=C stretching (ring
1620 - 1580 Strong ] )

vibrations)
~1450 Medium C-H bending (methyl)
1200 - 1000 Medium C-0O stretching
800 - 750 Strong C-Cl stretching

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for 6-Chloro-2-Methyl-4-Pyrimidinol

m/z Ratio Predicted Fragment
[M]* (Molecular ion, with 3>Cl/37Cl isotope
144/146
pattern)
116/118 M- COJ*
109 M- ClJ*
81 [M - Cl - COJ*

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to

obtain the spectroscopic data for 6-Chloro-2-Methyl-4-Pyrimidinol.
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NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 6-Chloro-2-Methyl-4-Pyrimidinol
in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds or CDCIs) in a standard 5 mm
NMR tube.

 Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
e 1H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.
o Set the spectral width to cover the range of 0-15 ppm.
o Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

o Reference the chemical shifts to the residual solvent peak or an internal standard (e.g.,
TMS at 0 ppm).

e 13C NMR Acquisition:
o Acquire a proton-decoupled carbon spectrum.
o Set the spectral width to cover the range of 0-200 ppm.

o Alarger number of scans will be necessary compared to *H NMR due to the lower natural
abundance of 13C.

IR Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of 6-Chloro-2-Methyl-4-Pyrimidinol with approximately
100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Press the powder into a thin, transparent pellet using a hydraulic press.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
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o Data Acquisition:
o Record a background spectrum of the empty sample compartment.

o Place the KBr pellet in the sample holder and acquire the sample spectrum over a range
of 4000-400 cm~1.

o The final spectrum is presented as percent transmittance versus wavenumber.

Mass Spectrometry

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for solid samples or after separation by gas
chromatography (GC-MS).

« lonization: Utilize Electron lonization (El) at a standard energy of 70 eV.

o Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio
by a mass analyzer (e.g., quadrupole or time-of-flight).

o Detection: A detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
synthesized chemical compound like 6-Chloro-2-Methyl-4-Pyrimidinol.
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General Workflow for Spectroscopic Analysis
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Caption: General Workflow for Spectroscopic Analysis.

¢ To cite this document: BenchChem. [Spectroscopic Profile of 6-Chloro-2-Methyl-4-
Pyrimidinol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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